5-iodo-2-methyl-1H-imidazole
Übersicht
Beschreibung
5-iodo-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom and a methyl group on the imidazole ring makes this compound a valuable compound in various chemical and pharmaceutical applications.
Wirkmechanismus
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s suggested that imidazole compounds can disrupt cellular membranes, which could potentially lead to cell death
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 5-iodo-2-methyl-1H-imidazole may have good bioavailability.
Result of Action
Some imidazole compounds have been reported to display remarkable antifungal activity, suggesting that this compound may have similar effects .
Biochemische Analyse
Biochemical Properties
5-Iodo-2-methyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the heme iron atom of ferric cytochrome P450, influencing the enzyme’s activity . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can form complexes with transition metals, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt membrane integrity, leading to altered cell function . This disruption can affect various cellular processes, including signal transduction and metabolic pathways. Moreover, this compound has been shown to impact the expression of specific genes, thereby influencing cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to the heme group of cytochrome P450, leading to enzyme inhibition or activation . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and function. These interactions can result in changes in gene expression and cellular metabolism, further influencing the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function . At high doses, this compound can become toxic, leading to adverse effects on cellular processes and overall health . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to toxicity or reduced efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can impact the levels of specific metabolites, further influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can further modulate the compound’s biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, the compound’s localization can affect its interactions with other biomolecules, further modulating its biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-methyl-1H-imidazole typically involves the iodination of 2-methylimidazole. One common method is the reaction of 2-methylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-iodo-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups on the imidazole ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as azides, nitriles, or carbon-carbon bonds with other aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-iodo-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as conductive polymers or catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylimidazole: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-bromo-2-methyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-chloro-2-methyl-1H-imidazole:
Uniqueness
The presence of the iodine atom in 5-iodo-2-methyl-1H-imidazole makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability influence the compound’s reactivity and interactions with other molecules. This uniqueness allows for specific applications in synthetic chemistry and pharmaceutical development that are not possible with other halogenated imidazoles.
Biologische Aktivität
5-Iodo-2-methyl-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by an imidazole ring with an iodine atom at the 5-position and a methyl group at the 2-position. This unique substitution pattern influences its chemical reactivity and biological profile. The molecular formula is with a molecular weight of approximately 202.00 g/mol .
Target Interactions
Imidazole derivatives, including this compound, interact with various biological targets, notably enzymes and receptors. The compound has been shown to bind to the heme iron of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to modulation of enzymatic activity, impacting pharmacokinetics and drug efficacy.
Cellular Effects
The compound's ability to disrupt cellular membranes suggests potential cytotoxic effects. Studies indicate that it may influence cell signaling pathways and gene expression, leading to altered cellular metabolism. For instance, its interference with membrane integrity can induce apoptosis in certain cell types.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Compounds within this class have been shown to inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents.
Case Studies
- Antifungal Activity : In a study evaluating imidazole derivatives against fungal strains, this compound demonstrated potent activity against Candida albicans, suggesting its potential use in treating fungal infections.
- Cancer Therapeutics : The compound has been investigated for its role in targeted cancer therapies. A study involving radiolabeled derivatives showed that compounds similar to this compound could deliver lethal doses of radiation specifically to cancer cells, enhancing treatment efficacy while minimizing damage to healthy tissue .
Pharmacokinetics
Due to the polar nature of the imidazole ring, compounds like this compound are expected to exhibit favorable pharmacokinetic properties. These include improved solubility and bioavailability, which are critical for therapeutic applications.
Research Applications
This compound has several applications across various fields:
Chemistry : It serves as a building block in synthesizing more complex organic molecules.
Biology : The compound is studied for its potential biological activities, particularly in antimicrobial and antifungal research.
Medicine : It acts as a precursor in synthesizing pharmaceutical compounds targeting specific enzymes or receptors.
Industry : The compound is utilized in developing materials with tailored properties, such as conductive polymers or catalysts.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
5-iodo-2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSLMWYUQACGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383268 | |
Record name | 5-iodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73746-45-9 | |
Record name | 5-Iodo-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73746-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.